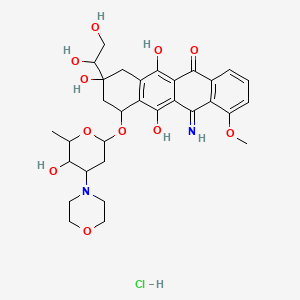
3'-deamino-3'-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride is a derivative of the well-known anthracycline antibiotic, doxorubicinThe modification of the doxorubicin structure by introducing a morpholinyl group and removing the amino group enhances its cytotoxic effects, making it a subject of interest in oncology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves several steps. The primary method includes the modification of daunorubicin or doxorubicin by replacing the amino group with a morpholinyl group. This is typically achieved through a series of chemical reactions that involve the use of specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for obtaining the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products:
Wissenschaftliche Forschungsanwendungen
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of structural modifications on the activity of anthracycline antibiotics.
Biology: The compound is employed in research on cell proliferation, apoptosis, and DNA synthesis.
Medicine: Its potent antitumor properties make it a candidate for cancer treatment studies, particularly in leukemia and other malignancies.
Industry: The compound’s unique properties are explored for potential use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The morpholinyl group enhances the compound’s ability to form DNA interstrand cross-links, further increasing its cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: A widely used anthracycline antibiotic with potent antitumor properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
3’-Deamino-3’-(3-cyano-4-morpholinyl)doxorubicin: A derivative with enhanced cytotoxicity compared to doxorubicin
Uniqueness: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride stands out due to its unique structural modifications, which significantly enhance its antitumor potency.
Eigenschaften
CAS-Nummer |
89164-72-7 |
|---|---|
Molekularformel |
C31H39ClN2O11 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
8-(1,2-dihydroxyethyl)-6,8,11-trihydroxy-10-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride |
InChI |
InChI=1S/C31H38N2O11.ClH/c1-14-27(36)17(33-6-8-42-9-7-33)10-21(43-14)44-19-12-31(40,20(35)13-34)11-16-23(19)30(39)24-25(29(16)38)28(37)15-4-3-5-18(41-2)22(15)26(24)32;/h3-5,14,17,19-21,27,32,34-36,38-40H,6-13H2,1-2H3;1H |
InChI-Schlüssel |
LKSWYPNHRHHJLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(CO)O)O)N6CCOCC6)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




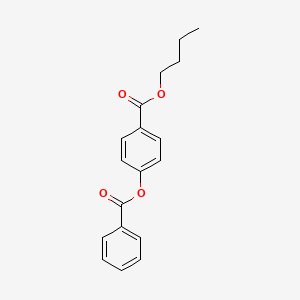
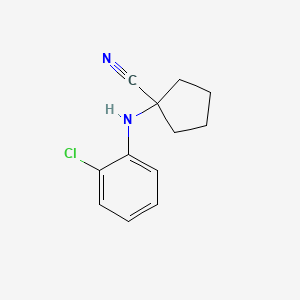


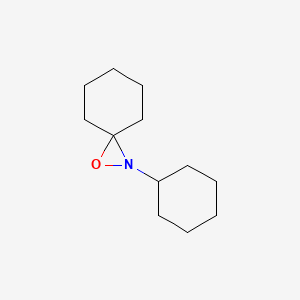
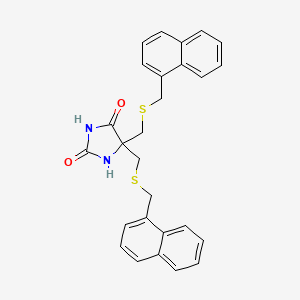


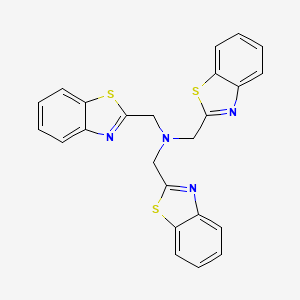
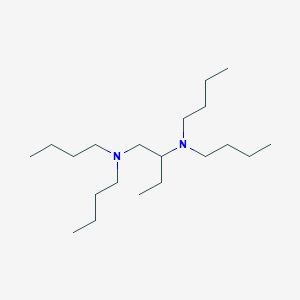
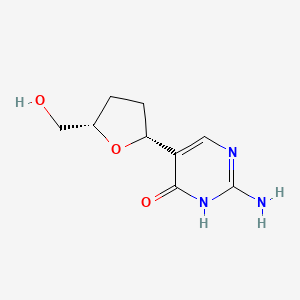
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
